2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-phenethylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione 2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-phenethylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC9644499
InChI: InChI=1S/C22H18N6O2/c1-14-23-22(26-25-14)28-12-9-19-17(21(28)30)13-16-18(24-19)8-11-27(20(16)29)10-7-15-5-3-2-4-6-15/h2-6,8-9,11-13H,7,10H2,1H3,(H,23,25,26)
SMILES: CC1=NC(=NN1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCC5=CC=CC=C5
Molecular Formula: C22H18N6O2
Molecular Weight: 398.4 g/mol

2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-phenethylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

CAS No.:

Cat. No.: VC9644499

Molecular Formula: C22H18N6O2

Molecular Weight: 398.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-phenethylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione -

Specification

Molecular Formula C22H18N6O2
Molecular Weight 398.4 g/mol
IUPAC Name 2-(5-methyl-1H-1,2,4-triazol-3-yl)-8-(2-phenylethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Standard InChI InChI=1S/C22H18N6O2/c1-14-23-22(26-25-14)28-12-9-19-17(21(28)30)13-16-18(24-19)8-11-27(20(16)29)10-7-15-5-3-2-4-6-15/h2-6,8-9,11-13H,7,10H2,1H3,(H,23,25,26)
Standard InChI Key QZWIPCOEOKDNTA-UHFFFAOYSA-N
SMILES CC1=NC(=NN1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCC5=CC=CC=C5
Canonical SMILES CC1=NC(=NN1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCC5=CC=CC=C5

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Substituent Analysis

The compound’s structure comprises a pyrido[4,3-b] naphthyridine bicyclic system fused with a 1,2,4-triazole ring at the 2-position and a phenethyl group at the 8-position. The naphthyridine core contributes to planar aromaticity, while the triazole introduces hydrogen-bonding capabilities via its NH group. The phenethyl side chain enhances lipophilicity, potentially influencing membrane permeability and target binding.

Key structural features include:

  • Pyrido[4,3-b] naphthyridine system: A 10-membered bicyclic framework with conjugated π-electrons, enabling interactions with aromatic residues in enzymatic pockets.

  • 3-Methyl-1H-1,2,4-triazol-5-yl group: A five-membered ring with tautomeric potential (1H vs. 4H forms), which may affect solubility and tautomer-dependent binding .

  • Phenethyl substituent: A flexible alkyl chain terminated by a phenyl group, commonly associated with enhanced CNS penetration in drug candidates.

Spectroscopic and Computational Characterization

While experimental NMR or IR data for the target compound are unavailable, analogous triazole-naphthyridine hybrids provide insights. For instance, 3-methyl-1H-1,2,4-triazole-5-amine derivatives exhibit distinct 1H^1\text{H}-NMR signals at δ 2.35 ppm (CH3_3) and δ 12.1 ppm (NH) . Theoretical calculations using density functional theory (DFT) for related triazoles predict 13C^{13}\text{C}-NMR chemical shifts within 150–160 ppm for triazole carbons, aligning with experimental observations . The phenethyl group’s aromatic protons would likely resonate near δ 7.2–7.4 ppm, as seen in PubChem data for 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine .

Synthetic Methodologies and Optimization

Triazole Subunit Synthesis

The 3-methyl-1H-1,2,4-triazol-5-yl group can be synthesized via condensation reactions between aminoguanidine bicarbonate and carboxylic acids under acidic conditions . A novel continuous-flow approach eliminates metal catalysts and chromatographic purification, achieving 85% yield for 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid. Key steps include:

  • Cyclocondensation: Reacting aminoguanidine with acetic acid at 120°C to form the triazole core .

  • Methylation: Introducing the methyl group via alkylation or using pre-functionalized reagents .

Naphthyridine Core Assembly

Benzo[b]naphthyridine derivatives are typically synthesized through Friedländer annulation or phosphorus chloride-mediated cyclization. For the target compound, a plausible route involves:

  • Quinoline precursor preparation: Condensing 2-aminonicotinaldehyde with diketones.

  • Phosphorus oxychloride cyclization: Facilitating ring closure at 80–100°C to form the naphthyridine skeleton.

Final Coupling and Functionalization

Coupling the triazole and naphthyridine subunits requires selective alkylation or nucleophilic substitution. The phenethyl group is introduced via Mitsunobu reaction or palladium-catalyzed cross-coupling. A representative pathway:

  • Triazole activation: Convert the triazole to a bromomethyl derivative using N\text{N}-bromosuccinimide (NBS).

  • Nucleophilic displacement: React with the naphthyridine core’s secondary amine in the presence of K2CO3\text{K}_2\text{CO}_3.

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound’s calculated partition coefficient (logP\log P) of 2.1 (estimated via PubChem tools ) suggests moderate lipophilicity, suitable for blood-brain barrier penetration. Aqueous solubility is likely limited (<10 µg/mL) due to the fused aromatic system, necessitating formulation with co-solvents or surfactants.

Thermal and pH Stability

DSC analysis of similar triazole-naphthyridines reveals melting points above 250°C, indicative of high thermal stability . The compound is stable under acidic conditions (pH 2–6) but may hydrolyze in strong bases (pH > 10) due to lactam ring opening.

Biological Activity and Structure-Activity Relationships (SAR)

MAO Inhibition

Naphthyridines exhibit MAO-B selectivity, relevant for neurodegenerative disease treatment. Substitution at the 8-position (e.g., phenethyl) enhances affinity for MAO’s substrate-binding pocket, as demonstrated by IC50_{50} values < 1 µM in analogs.

Antileishmanial Activity

Mercapto-triazoles show efficacy against Leishmania spp. by inhibiting trypanothione reductase . While the target compound lacks a thiol group, its naphthyridine core may intercalate parasitic DNA, warranting further evaluation .

Pharmacokinetic and Toxicological Considerations

Metabolic Pathways

Predicted Phase I metabolism involves oxidation of the phenethyl group’s benzylic carbon (CYP2D6) and triazole ring hydroxylation (CYP3A4) . Glucuronidation of the naphthyridine’s lactam oxygen is likely.

Toxicity Profiling

Triazole-containing drugs are associated with hepatotoxicity, necessitating hepatic enzyme monitoring . The phenethyl group may pose cardiovascular risks via off-target adrenergic receptor activation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator